2,5-二氧代恶唑烷-3-磺酸钠

描述

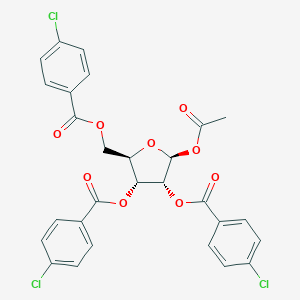

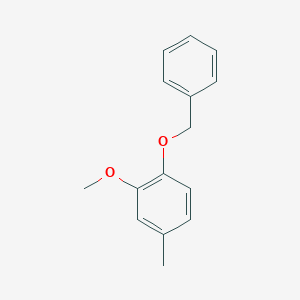

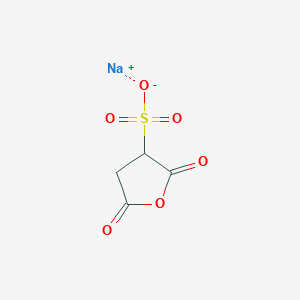

Sodium 2,5-dioxooxolane-3-sulfonate, also known as sodium 3-sulfonatooxolane-2,5-dione, is a synthetic anion that has been widely used in organic synthesis and research. It is a strong nucleophile and is capable of forming strong hydrogen bonds with other molecules. It is also a very versatile reagent, capable of reacting with a wide range of organic compounds.

科学研究应用

- Sodium sulfinates (RSO₂Na) serve as powerful building blocks for synthesizing organosulfur compounds. Depending on reaction conditions, they act as sulfonylating, sulfenylating, or sulfinylating reagents .

- Through S–S, N–S, and C–S bond-forming reactions, sodium sulfinates contribute to the synthesis of valuable compounds such as thiosulfonates, sulfonamides, sulfides, and sulfones. Notably, vinyl sulfones, allyl sulfones, and β-keto sulfones are among the products .

- Researchers have achieved remarkable advancements in developing sulfonyl radical-triggered ring-closing sulfonylation reactions using sodium sulfinates .

- Sodium sulfinates enable site-selective C–H sulfonylation, a valuable method for functionalizing specific carbon–hydrogen bonds in organic molecules .

- Photoredox catalytic transformations involving sodium sulfinates have been demonstrated, expanding their synthetic utility .

- Electrochemical methods allow the efficient synthesis of sodium sulfinates, providing an alternative route for their preparation .

- In the realm of energy storage, a tricycloquinazoline-based 2D conjugated metal-organic framework (c-MOF) has been developed for robust sodium-ion batteries. This framework co-stores both cations and anions, enhancing battery performance .

- Additionally, a novel sodium salt with two sodium sulfonate groups (2,3,5,6-tetrafluorophenoxy)diethanesulfonate) has been synthesized for water-based sodium-ion batteries, offering high ion conductivity, suitable electrochemical stability, and excellent cycling stability .

Organosulfur Synthesis

Ring-Closing Sulfonylation

Site-Selective C–H Sulfonylation

Photoredox Catalysis

Electrochemical Synthesis

Energy Storage Applications

作用机制

Target of Action

It’s worth noting that this compound is a derivative of succinic acid .

Mode of Action

It’s known that surfactants like this compound can increase the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .

Biochemical Pathways

Surfactants can disrupt microbial dynamics and their important biogeochemical processes .

Pharmacokinetics

It’s known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

It’s known that surfactants can hinder plant-surviving processes and their ecological niche, and retard the human organic and systemic functionalities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 2,5-dioxooxolane-3-sulfonate. For instance, surfactants can have enormous adverse effects on health and the environment, necessitating the need to develop, select, and advance various analytical and assessment techniques to achieve effective identification and quantification of several surfactants in different environmental matrices .

属性

IUPAC Name |

sodium;2,5-dioxooxolane-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6S.Na/c5-3-1-2(4(6)10-3)11(7,8)9;/h2H,1H2,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVAUZTNCXLPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400503 | |

| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2,5-dioxooxolane-3-sulfonate | |

CAS RN |

73464-18-3 | |

| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)

![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)